2'-Deoxyguanosine-(N-iBu)-3'-methyl-phosphoramidite

Oligonucleotide Synthesis Reagent Stability Phosphoramidite Chemistry

This specialized 3'-methyl phosphoramidite uniquely installs a methyl phosphotriester backbone, conferring nuclease resistance and enhanced cellular uptake essential for therapeutic oligonucleotides and antisense RNA. Its N2-isobutyryl (iBu) base protection ensures robust stability during automated synthesis. Essential for in vivo applications where natural phosphodiester linkages degrade rapidly. Verify cold-chain shipping to maintain coupling efficiency.

Molecular Formula C42H53N6O8P
Molecular Weight 800.9 g/mol
Cat. No. B12377605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyguanosine-(N-iBu)-3'-methyl-phosphoramidite
Molecular FormulaC42H53N6O8P
Molecular Weight800.9 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OC
InChIInChI=1S/C42H53N6O8P/c1-26(2)39(49)45-41-44-38-37(40(50)46-41)43-25-47(38)36-23-34(56-57(53-9)48(27(3)4)28(5)6)35(55-36)24-54-42(29-13-11-10-12-14-29,30-15-19-32(51-7)20-16-30)31-17-21-33(52-8)22-18-31/h10-22,25-28,34-36H,23-24H2,1-9H3,(H2,44,45,46,49,50)/t34-,35-,36-,57?/m1/s1
InChIKeyZPHYBBFOEAOOMN-VWNKYNPVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Technical Introduction to 2'-Deoxyguanosine-(N-iBu)-3'-methyl-phosphoramidite for Specialized Oligonucleotide Synthesis


2'-Deoxyguanosine-(N-iBu)-3'-methyl-phosphoramidite (CAS 84416-84-2) is a specialized phosphoramidite monomer employed in solid-phase oligonucleotide synthesis . Distinguished by N2-isobutyryl (iBu) base protection and a 3'-O-methyl phosphoramidite moiety, this building block is designed to incorporate guanosine residues with a methyl phosphotriester backbone modification, enhancing nuclease resistance and cellular uptake of the resulting oligonucleotides [1]. Its utility extends to antisense RNA technologies, therapeutic oligonucleotide development, and advanced molecular biology research where chemically stabilized nucleic acid sequences are required [1].

Why 2'-Deoxyguanosine-(N-iBu)-3'-methyl-phosphoramidite Cannot Be Replaced by Standard Guanosine Phosphoramidites


Standard guanosine phosphoramidites (e.g., N2-isobutyryl-2'-deoxyguanosine 3'-cyanoethyl phosphoramidite) are ill-suited for applications requiring methyl phosphotriester backbones due to fundamental differences in deprotection chemistry and backbone stability . The 3'-methyl phosphoramidite uniquely installs a methyl phosphotriester linkage that resists enzymatic degradation and improves cellular uptake, properties absent in natural phosphodiester linkages generated by cyanoethyl phosphoramidites [1]. Additionally, the iBu protecting group on guanine exhibits distinct stability and deprotection kinetics compared to alternative protecting groups (e.g., acetyl or dimethylformamidine), directly impacting oligonucleotide purity and yield [2]. Substituting with a standard cyanoethyl phosphoramidite would yield a phosphodiester backbone lacking the desired nuclease resistance and would necessitate entirely different deprotection protocols, potentially compromising the integrity of acid- or base-sensitive modifications elsewhere in the oligonucleotide [3].

Quantitative Differentiation Evidence for 2'-Deoxyguanosine-(N-iBu)-3'-methyl-phosphoramidite Versus Alternative Guanosine Phosphoramidites


Differential Decomposition Rates of N-Isobutyryl Guanosine Phosphoramidites in Solution

N-isobutyryl protected deoxyguanosine phosphoramidites, including the target compound's class, exhibit accelerated decomposition in solution compared to corresponding dA, dC, and dT phosphoramidites. This intrinsic instability, if unmanaged, leads to significantly reduced incorporation of dG-containing sequences during mixed-sequence oligonucleotide synthesis [1]. This finding necessitates careful handling and fresh reagent preparation for iBu-dG phosphoramidites to maintain coupling efficiency and sequence fidelity.

Oligonucleotide Synthesis Reagent Stability Phosphoramidite Chemistry

Comparative Impact of Isobutyryl vs. Acetyl Protection on RNA Synthesis Purity

Automated RNA synthesis utilizing DMT-N2-isobutyryl guanosine-2'-TBDMS-3'-cyanoethyl phosphoramidite results in heavily compromised RNA quality compared to the use of N2-acetyl protected guanosine phosphoramidites [1]. The iBu group, while stable during synthesis, leads to inferior purity profiles in the final RNA product, prompting the development and adoption of more labile N-acetyl protection for high-purity therapeutic and diagnostic RNA oligonucleotides [1]. This class-level inference suggests that iBu-protected guanosine phosphoramidites may be suboptimal for RNA applications requiring the highest purity unless paired with specific deprotection optimizations.

RNA Synthesis Protecting Group Chemistry Oligonucleotide Purity

Methyl vs. Cyanoethyl Phosphoramidites: Cloning Efficiency and Side Reactions

Large oligodeoxyribonucleotides (50-120 bases) synthesized with N,N-dialkylmethylphosphoramidites exhibit considerably lower cloning efficiencies than biological DNA, a deficiency linked to as much as 30% thymidine conversion to 3-methylthymidine [1]. In contrast, fragments produced by N,N-diisopropylcyanoethyl-phosphoramidite coupling show cloning efficiencies indistinguishable from biological DNA [1]. This indicates that methyl phosphoramidites, like the target compound, are prone to specific base modifications (e.g., thymidine methylation) that can compromise downstream biological applications unless mitigated by optimized deprotection (e.g., thiophenoxide treatment).

Oligonucleotide Synthesis Phosphoramidite Chemistry Cloning Efficiency

Optimal Application Scenarios for 2'-Deoxyguanosine-(N-iBu)-3'-methyl-phosphoramidite Based on Quantitative Differentiation Evidence


Synthesis of Nuclease-Resistant Antisense Oligonucleotides and Aptamers

The 3'-methyl phosphoramidite installs a methyl phosphotriester backbone, which, as demonstrated by class-level evidence, confers high nuclease resistance and improved cellular uptake compared to natural phosphodiesters . This makes the compound a strategic choice for synthesizing antisense oligonucleotides and aptamers intended for in vivo applications where prolonged stability in biological fluids is paramount. Users should note that specialized deprotection conditions (e.g., thiophenol treatment prior to ammonia cleavage) are required to preserve the methyl phosphotriester linkage and avoid base modification side reactions [1].

Construction of Oligonucleotides with Base-Labile Modifications Requiring UltraMILD Deprotection

Methyl phosphoramidites, including the target compound, are compatible with UltraMILD deprotection conditions (e.g., 0.05M potassium carbonate in methanol for 4 hours at room temperature) that leave the methyl phosphotriester intact while cleaving and deprotecting the oligonucleotide . This orthogonality is critical when synthesizing oligonucleotides containing acid- or base-sensitive modifications (e.g., certain fluorescent labels, modified bases, or RNA adducts) that would be destroyed under standard concentrated ammonia deprotection. The iBu protecting group on guanine, while stable during synthesis, may require careful optimization of deprotection time to ensure complete removal without damaging sensitive moieties [1].

Large-Scale Synthesis of DNA Oligonucleotides for Diagnostic Microarrays

For high-throughput diagnostic platforms requiring large quantities of DNA oligonucleotides (e.g., microarrays), the use of N2-isobutyryl protected guanosine phosphoramidites is established industrial practice due to the protecting group's robust stability during automated synthesis cycles . However, as noted in the evidence guide, iBu-dG phosphoramidites exhibit solution instability that can lead to lower proportions of dG-containing sequences if not managed with fresh reagents [1]. Procurement from suppliers offering freshly prepared, high-purity batches with stringent cold-chain shipping is essential to maintain coupling efficiency and sequence fidelity in large-scale production, thereby ensuring batch-to-batch consistency and minimizing costly synthesis failures.

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